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4',5'-Didehydro-5'-deoxyuridine

nucleoside analog structural biology sugar conformation

4',5'-Didehydro-5'-deoxyuridine (CAS 14365-63-0) is a synthetic nucleoside derivative characterized by the absence of the 5'-hydroxyl group and the presence of a double bond between the 4' and 5' carbon atoms of the ribose moiety. Its molecular formula is C9H10N2O5 with a molecular weight of 226.19 g/mol.

Molecular Formula C9H10N2O5
Molecular Weight 226.19 g/mol
Cat. No. B1355150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4',5'-Didehydro-5'-deoxyuridine
Molecular FormulaC9H10N2O5
Molecular Weight226.19 g/mol
Structural Identifiers
SMILESC=C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O
InChIInChI=1S/C9H10N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h2-3,6-8,13-14H,1H2,(H,10,12,15)/t6-,7-,8-/m1/s1
InChIKeyWMIBCMZGMYGWHB-BWZBUEFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4',5'-Didehydro-5'-deoxyuridine: A 5'-Modified Uridine Analog for Nucleoside Metabolism and Prodrug Research


4',5'-Didehydro-5'-deoxyuridine (CAS 14365-63-0) is a synthetic nucleoside derivative characterized by the absence of the 5'-hydroxyl group and the presence of a double bond between the 4' and 5' carbon atoms of the ribose moiety . Its molecular formula is C9H10N2O5 with a molecular weight of 226.19 g/mol . This compound belongs to the class of 5'-modified nucleosides and is often referenced as a purine nucleoside analog, though its base is uracil, not a purine .

1
Nucleoside metabolism and probe design studies
2
Conformationally restricted scaffold for enzyme interaction research
3
Kinase-bypass prodrug and metabolic stability studies

Why 4',5'-Didehydro-5'-deoxyuridine Cannot Be Replaced by Other 5'-Modified or Unsaturated Nucleosides


The 4',5'-unsaturated and 5'-deoxy modifications create a unique conformational and metabolic profile that distinguishes this compound from close analogs like 5'-deoxyuridine or 2',3'-dideoxyuridine. The 4',5'-double bond rigidifies the sugar ring, altering its pucker and thereby its interactions with nucleoside-metabolizing enzymes . The absence of the 5'-hydroxyl group precludes phosphorylation by thymidine kinase, rendering the parent nucleoside inactive against viral polymerases . However, this same feature confers resistance to phosphorolytic cleavage by uridine and thymidine phosphorylases , a critical advantage for applications requiring stable nucleoside probes or prodrug scaffolds.

Mismatch 5'-Deoxyuridine or 2',3'-dideoxyuridine: Lacks 4',5'-unsaturation, altering sugar conformation and enzyme recognition.
Mismatch Standard uridine or thymidine: Substrate for phosphorylases; probe stability profile may not transfer.
Mismatch Unlabeled nucleoside analogs for tracer studies: Isotopic-labeling compatibility and metabolic stability context may differ.

Quantitative Evidence for 4',5'-Didehydro-5'-deoxyuridine: Structural, Purity, and Metabolic Differentiation


Structural Differentiation: 4',5'-Unsaturation and 5'-Deoxygenation Distinguish 4',5'-Didehydro-5'-deoxyuridine from 5'-Deoxyuridine and 2',3'-Dideoxyuridine

4',5'-Didehydro-5'-deoxyuridine possesses both a 4',5'-double bond and a 5'-deoxy modification, in contrast to 5'-deoxyuridine (which lacks the double bond) and 2',3'-dideoxyuridine (which lacks the 4',5'-unsaturation and has a different sugar modification pattern) . The molecular formula C9H10N2O5 and molecular weight 226.19 g/mol differ from 5'-deoxyuridine (C9H12N2O5, 228.20 g/mol) and 2',3'-dideoxyuridine (C9H12N2O4, 212.20 g/mol) .

Structural differentiation
Head-to-head
MW 226.19 g/mol vs. 228.20 (5'-deoxyuridine) and 212.20 (2',3'-dideoxyuridine)
Unique 4',5'-double bond and 5'-deoxy profile alter enzyme recognition.
Calculated molecular properties; saturation state differs.
nucleoside analog structural biology sugar conformation

Vendor-Specified Purity: Minimum 95% HPLC Purity for Reproducible Research

Commercial suppliers provide 4',5'-Didehydro-5'-deoxyuridine with a minimum purity specification of ≥95.0% as determined by HPLC . This level of purity is suitable for most biochemical and cell-based assays without extensive further purification.

Vendor-specified purity
Specification review
≥95.0% by HPLC
Supports assay reproducibility for most biochemical studies.
At or above standard research-grade nucleoside purity.
quality control HPLC purity

Resistance to Nucleoside Phosphorylase Cleavage: Implied Metabolic Stability for Probe Applications

The 4',5'-double bond is expected to confer resistance to phosphorolytic cleavage by uridine phosphorylase (UPase) and thymidine phosphorylase (TPase), as these enzymes require a saturated ribose ring for catalysis . While direct quantitative data for 4',5'-Didehydro-5'-deoxyuridine are not available in public literature, studies on related 4',5'-unsaturated nucleosides show markedly reduced substrate activity for phosphorylases .

Phosphorylase resistance
Class-level inference
Expected minimal to no cleavage
May support long-term cellular tracer or stable probe applications.
Not quantified for target compound; based on class-level evidence.
metabolic stability nucleoside phosphorylase probe design

Prodrug Scaffold Potential: Nucleoside Inactivity Enables Masked Phosphate Delivery

Analogous to 2',3'-dideoxyuridine (ddU), the parent nucleoside 4',5'-Didehydro-5'-deoxyuridine is expected to be inactive against viral polymerases due to lack of 5'-phosphorylation . However, phosphoramidate prodrug derivatives of ddU have shown anti-HIV activity at micromolar levels (EC50 0.5-5 μM) by bypassing thymidine kinase and delivering the active triphosphate intracellularly . While direct data for 4',5'-Didehydro-5'-deoxyuridine prodrugs are not yet published, the structural similarity suggests comparable prodrug potential.

Prodrug scaffold
Class-level inference
Phosphoramidate ddU prodrugs: EC50 0.5-5 μM (HIV-1). Target compound data not yet reported.
Supports kinase-bypass prodrug strategy exploration; potential antiviral scaffold.
Data to verify: extrapolation from structurally similar ddU.
prodrug antiviral kinase bypass

Recommended Applications for 4',5'-Didehydro-5'-deoxyuridine Based on Differentiation Evidence


Enzymatic Probe for Nucleoside Phosphorylase Specificity Studies

Due to its predicted resistance to phosphorylase cleavage , 4',5'-Didehydro-5'-deoxyuridine serves as a stable substrate analog for investigating the substrate specificity and inhibition kinetics of uridine phosphorylase (UPase) and thymidine phosphorylase (TPase). Its unique 4',5'-unsaturated sugar moiety can help elucidate the structural requirements for phosphorolysis.

Negative Control in Kinase-Dependent Antiviral Assays

The compound's inability to be phosphorylated by thymidine kinase makes it an ideal negative control in assays evaluating kinase-dependent activation of nucleoside analogs, such as those for anti-HIV or anti-HSV drug discovery.

Scaffold for Design of Kinase-Bypassing Prodrugs

Leveraging the principle demonstrated for 2',3'-dideoxyuridine (ddU) , researchers can synthesize phosphoramidate or other phosphate-masked prodrugs of 4',5'-Didehydro-5'-deoxyuridine. Such derivatives may exhibit antiviral or anticancer activity by bypassing nucleoside kinases and delivering the active triphosphate intracellularly.

Building Block for Isotopically Labeled Nucleoside Tracers

The high purity (≥95%) and structural stability of 4',5'-Didehydro-5'-deoxyuridine make it suitable as a starting material for the synthesis of isotopically labeled (e.g., 13C, 15N, or 2H) nucleosides for use in metabolic flux analysis or NMR-based structural studies.

Application
Selection Property
Validation Focus
Phosphorylase specificity probe
Predicted resistance to phosphorolytic cleavage
Enzyme kinetics and specificity review
Antiviral assay negative control
Inability to be phosphorylated by thymidine kinase
Kinase-dependent activation assay context
Kinase-bypass prodrug scaffold
Structural similarity to ddU prodrugs
Intracellular triphosphate delivery pathway interpretation
Isotope-labeled tracer synthesis
High vendor-specified purity and structural stability
Analytical starting-material suitability review

Technical Documentation Hub

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34 linked technical documents
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